(4-Nitrophenyl)-(4-phenylphenyl)methanone

Vue d'ensemble

Description

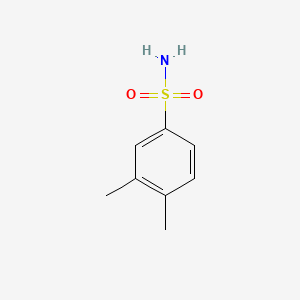

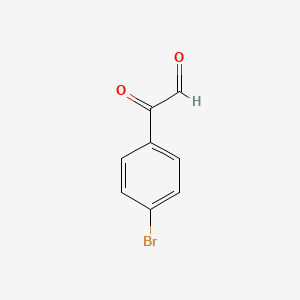

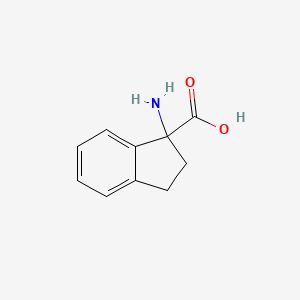

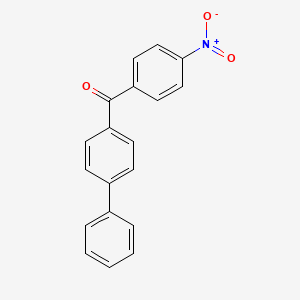

“(4-Nitrophenyl)-(4-phenylphenyl)methanone” is a chemical compound with the molecular formula C19H13NO3 . It is also known as “4-Nitrobenzophenone”, “p-Nitrobenzophenone”, and "4-Nitrophenyl phenyl ketone" .

Molecular Structure Analysis

The molecular structure of “(4-Nitrophenyl)-(4-phenylphenyl)methanone” can be viewed using Java or Javascript . The IUPAC Standard InChIKey is ZYMCBJWUWHHVRX-UHFFFAOYSA-N .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

“(4-Nitrophenyl)-(4-phenylphenyl)methanone” has a molecular weight of 303.31100 . The Polar Surface Area is 62.89000 . The LogP value is 5.01600 , which indicates its lipophilicity.Applications De Recherche Scientifique

Chemical Structure and Properties

(4-Nitrophenyl)-(4-phenylphenyl)methanone, also known as 4-Nitrobenzophenone, has the molecular formula C13H9NO3 and a molecular weight of 227.2155 . It is a compound with a nitro group (-NO2) attached to one phenyl ring and a ketone group (C=O) linking it to another phenyl ring .

Use in Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, which can be derived from (4-Nitrophenyl)-(4-phenylphenyl)methanone, are superior synthons for indirect radiofluorination of biomolecules . This process is crucial in the preparation of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .

Use in Esterase and Lipase Activity Assays

4-Nitrophenyl acetate, a derivative of (4-Nitrophenyl)-(4-phenylphenyl)methanone, is used as a substrate in assays for esterase and lipase activity . These enzymes play important roles in various biological processes, including digestion and metabolism .

Use in Water Treatment

The reduction of 4-Nitrophenol to 4-Aminophenol, which involves (4-Nitrophenyl)-(4-phenylphenyl)methanone, is considered an important step in industrial water treatment . This process is often used to assess the catalytic activity of metallic nanoparticles .

Use in Catalytic Reduction of Nitrophenols

(4-Nitrophenyl)-(4-phenylphenyl)methanone is involved in the catalytic reduction of nitrophenols . This process is important in the synthesis of various chemicals and in environmental remediation .

Use in Reductive Cleavage of Methionine-containing Peptides

4-Nitrophenyl acetate is used with iodoacetic acid for reductive cleavage of methionine-containing peptides . This process is important in protein sequencing and analysis .

Propriétés

IUPAC Name |

(4-nitrophenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGUMVBFSDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285877 | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitrophenyl)-(4-phenylphenyl)methanone | |

CAS RN |

6317-76-6 | |

| Record name | MLS000737074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)